
(2E)-1-(4-Bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(4-Bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one, also known as 4'-Bromo-3'-methylchalcone, is a chemical compound that belongs to the chalcone family. Chalcones are organic compounds that have a basic structure of open-chain flavonoids. They have been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-diabetic properties.
Scientific Research Applications
Crystal Structure and Molecular Packing
- The study of chalcones, closely related to the compound , has revealed insights into their crystal structures and molecular packing. These molecules exhibit hydrogen-bonded chains and distinct conformations within their crystals, influencing their physical and chemical properties (Girisha et al., 2016). Similarly, pressure influences on molecular packing and photochemical properties of chalcone analogs have been investigated, highlighting their photoreactive capabilities under different conditions (Bąkowicz et al., 2015).
Nonlinear Optical Properties
- Chalcone derivatives exhibit significant nonlinear optical properties, making them potential candidates for various semiconductor devices. A study detailed the optoelectronic and charge transport properties of these compounds, emphasizing their suitability as materials in semiconductor applications due to their intra- and inter-molecular charge transport capabilities (Shkir et al., 2019).
Corrosion Inhibition
- The efficiency of chalcone derivatives as corrosion inhibitors for mild steel in specific solutions has been documented. These studies explore the compounds' potential as protective agents against corrosion, contributing to materials science and engineering (Maharramov et al., 2018).
Spectroscopic and Structural Characterizations
- Spectroscopic techniques and quantum chemical investigations have been applied to chalcone structures, providing comprehensive insights into their molecular structures, vibrational assignments, and electronic properties. Such studies are crucial for understanding the physical characteristics and potential applications of these compounds in various fields (Thanigaimani et al., 2015).
properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(17)9-7-14/h2-11H,1H3/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPKYNGNGQVXRN-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



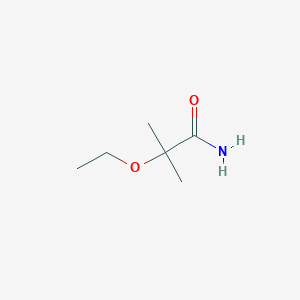
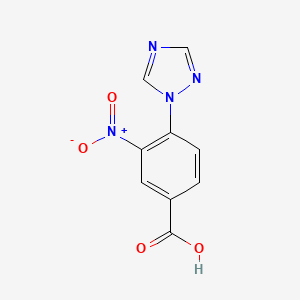


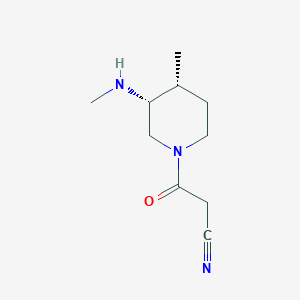
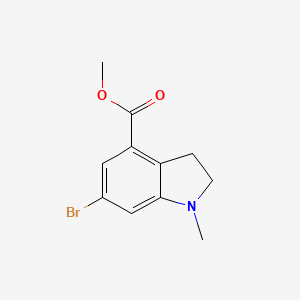

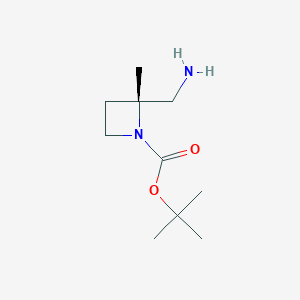

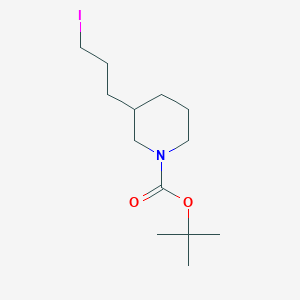
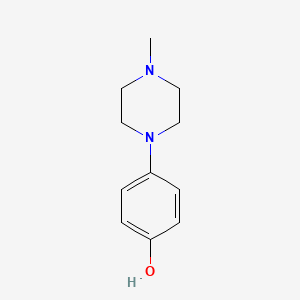
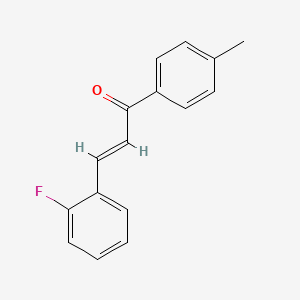
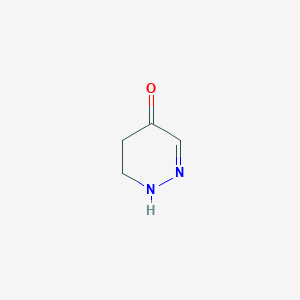
![Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B3107992.png)